molecular formula C10H10D6 B1148051 Terpinolene - d6 CAS No. 1394230-50-2

Terpinolene - d6

Cat. No.: B1148051
CAS No.: 1394230-50-2
M. Wt: 142.28
Attention: For research use only. Not for human or veterinary use.
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Description

Terpinolene - d6 is a deuterated form of terpinolene, a naturally occurring monoterpene. Terpinolene is found in a variety of plants, including conifers, tea tree, apples, and some citrus fruits. It is known for its distinct fresh, piney, floral, and sometimes citrusy aroma. The deuterated form, this compound, is used in scientific research to study the behavior and properties of terpinolene in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Terpinolene - d6 typically involves the deuteration of terpinolene. This process can be achieved through catalytic hydrogenation using deuterium gas. The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms into the terpinolene molecule.

Industrial Production Methods: Industrial production of this compound involves the use of specialized reactors and catalysts to facilitate the deuteration process. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to achieve high yields and purity of the deuterated product.

Chemical Reactions Analysis

Types of Reactions: Terpinolene - d6 undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups. Common reagents include halogens and organometallic compounds.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield terpinolene epoxide, while reduction can produce terpinolene alcohol.

Scientific Research Applications

Terpinolene - d6 has a wide range of applications in scientific research:

    Chemistry: It is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of terpinolene and its derivatives.

    Biology: this compound is used in metabolic studies to understand the biosynthesis and degradation pathways of terpinolene in plants.

    Medicine: Research on this compound explores its potential therapeutic effects, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Industry: The compound is used in the development of fragrances, flavors, and other consumer products due to its pleasant aroma and potential health benefits.

Mechanism of Action

The mechanism of action of Terpinolene - d6 involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects through:

    Antioxidant Activity: this compound can scavenge free radicals, protecting cells from oxidative damage.

    Anti-inflammatory Effects: The compound may inhibit the production of pro-inflammatory cytokines, reducing inflammation.

    Antimicrobial Properties: this compound can disrupt the cell membranes of bacteria, leading to cell death.

Comparison with Similar Compounds

  • Alpha-terpinolene
  • Beta-terpinolene
  • Gamma-terpinolene
  • Terpinen-4-ol

Comparison: Terpinolene - d6 is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy and other analytical techniques. Compared to its non-deuterated counterparts, this compound provides more detailed insights into the molecular behavior and interactions of terpinolene.

Properties

CAS No.

1394230-50-2

Molecular Formula

C10H10D6

Molecular Weight

142.28

Purity

95% min.

Synonyms

Terpinolene - d6

Origin of Product

United States

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